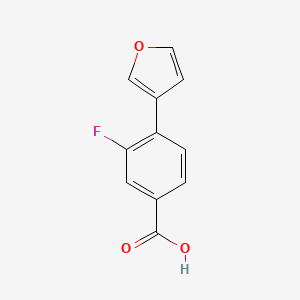

3-Fluoro-4-(furan-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(furan-3-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a furan ring at the 4-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both fluorinated aromatic compounds and heterocyclic furans. These properties make it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Fluoro-4-(furan-3-yl)benzoic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

Synthesis of 3-Fluorobenzoic Acid: This can be achieved through the direct fluorination of benzoic acid using a fluorinating agent such as Selectfluor.

Formation of 3-Fluoro-4-iodobenzoic Acid: This intermediate is prepared by iodination of 3-fluorobenzoic acid.

Suzuki-Miyaura Coupling: The final step involves coupling the 3-fluoro-4-iodobenzoic acid with a furan-3-boronic acid derivative under palladium-catalyzed conditions to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

3-Fluoro-4-(furan-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include furan-3-carboxylic acid derivatives, benzyl alcohols, and various substituted benzoic acids .

Scientific Research Applications

3-Fluoro-4-(furan-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds and heterocycles.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(furan-3-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the furan ring provides additional binding interactions. These properties make it a valuable tool for studying molecular recognition and binding processes .

Comparison with Similar Compounds

Similar compounds to 3-Fluoro-4-(furan-3-yl)benzoic acid include:

3-Fluorobenzoic Acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological activity.

4-(Furan-3-yl)benzoic Acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

3-Fluoro-4-(thiophen-3-yl)benzoic Acid: Contains a thiophene ring instead of a furan ring, which alters its chemical and biological properties.

The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a furan moiety, providing a distinct set of chemical and biological properties that are not observed in its analogs .

Biological Activity

3-Fluoro-4-(furan-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H8FO3. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets. The furan ring contributes to its aromaticity, which is crucial for stabilizing interactions with proteins and enzymes.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism. These interactions can lead to the formation of metabolites that may exhibit distinct biological activities.

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 | Metabolism | Not specified | |

| GST Isozymes | Inhibition | 13 - 365 | |

| Neuraminidase | Inhibition | 2.8 - 13.7 |

Pharmacological Properties

The compound has been investigated for potential anti-inflammatory and antimicrobial properties. Its unique structure allows it to act as a bioactive compound, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The findings demonstrated that it exhibited moderate antimicrobial activity, indicating its potential use in developing new antibiotics .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding Affinity : The electronegativity of the fluorine atom enhances the compound's ability to form hydrogen bonds with active sites on enzymes and receptors.

- Aromatic Stabilization : The furan ring contributes additional binding interactions, stabilizing the compound's interactions with biological macromolecules .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for various applications:

Properties

Molecular Formula |

C11H7FO3 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

3-fluoro-4-(furan-3-yl)benzoic acid |

InChI |

InChI=1S/C11H7FO3/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) |

InChI Key |

AKTUAPNJUJGRLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C2=COC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.